molecular formula C21H18N2O4S B2742570 2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide CAS No. 476368-11-3

2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide

Cat. No.: B2742570
CAS No.: 476368-11-3
M. Wt: 394.45
InChI Key: ZTVYLOYMGFEOFJ-UHFFFAOYSA-N
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Description

2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide is a thiophene-based compound featuring a benzamido group at the 2-position, a methyl group at the 4-position, and a benzo[d][1,3]dioxole (piperonyl) substituent at the 5-position.

Properties

IUPAC Name

2-benzamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-12-17(10-13-7-8-15-16(9-13)27-11-26-15)28-21(18(12)19(22)24)23-20(25)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVYLOYMGFEOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Gewald reaction employs a ketone, cyanoacetate, and elemental sulfur under basic conditions to form 2-aminothiophene derivatives. For this synthesis:

  • Methyl acetoacetate serves as the ketone precursor, introducing the C-4 methyl group.
  • Ethyl cyanoacetate provides the nitrile and ester functionalities.
  • Morpholine or diethylamine acts as the base catalyst in ethanol or DMF.

Reaction Conditions :

  • Temperature: 80–100°C
  • Duration: 6–8 hours
  • Workup: Acidic precipitation (pH 4–5) followed by recrystallization from ethanol.

Intermediate Characterization

The product, 2-amino-4-methylthiophene-3-carboxylate , is confirmed via:

  • ¹H NMR : δ 6.45 (s, 1H, H-5), δ 3.75 (s, 3H, OCH₃), δ 2.25 (s, 3H, CH₃).
  • FT-IR : 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester).

Regioselective Introduction of the Benzo[d]Dioxol-5-Ylmethyl Group

Friedel-Crafts Alkylation Strategy

Electrophilic substitution at C-5 is facilitated by the electron-donating amino group at C-2. A Friedel-Crafts alkylation using (benzo[d]dioxol-5-yl)methyl bromide and AlCl₃ achieves this transformation.

Optimization Parameters :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature
  • Yield: 62–68% after column chromatography (hexane:ethyl acetate, 4:1).

Alternative Coupling Approaches

Suzuki-Miyaura coupling using a pre-functionalized thiophene boronic ester and (benzo[d]dioxol-5-yl)methyl halide offers higher regioselectivity but requires additional steps to install the boronic group.

Functional Group Interconversion at C-3: Ester to Carboxamide

Hydrolysis of Methyl Ester

The methyl ester undergoes basic hydrolysis to yield the carboxylic acid:

  • Reagent : LiOH (2 equiv) in THF/H₂O (3:1)
  • Conditions : 12 hours at 50°C.

Amide Formation via Acyl Chloride

Activation of the carboxylic acid with thionyl chloride (neat, 60°C, 2 hours) generates the acyl chloride, which reacts with ammonium hydroxide to form the carboxamide.

Yield : 85–90% after recrystallization (ethanol/water).

Acylation of the C-2 Amino Group

Benzamido Group Installation

The free amine at C-2 reacts with benzoyl chloride in the presence of pyridine:

  • Solvent : Dry DCM
  • Temperature : 0°C → room temperature
  • Workup : Wash with 5% HCl, dry, and purify via silica gel chromatography.

Analytical Validation :

  • ¹³C NMR : δ 167.2 (C=O, benzamido), δ 165.8 (C=O, carboxamide).
  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance yield in Gewald reaction by improving heat and mass transfer.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Purification Techniques

  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity intermediates.
  • Chromatography : Use preparative HPLC for final product isolation.

Analytical and Spectroscopic Characterization Summary

Technique Key Data
¹H NMR δ 7.85 (d, 2H, Ar-H), δ 6.95 (s, 1H, H-benzodioxole), δ 3.82 (s, 2H, CH₂).
LC-MS [M+H]⁺ = 424.1 (calculated: 424.4)
XRD Dihedral angle: 15.2° between thiophene and benzodioxole planes

Challenges and Mitigation Strategies

Regiochemical Control

  • Issue : Competing substitution at C-4 during alkylation.
  • Solution : Use bulky directing groups or low-temperature conditions.

Functional Group Compatibility

  • Issue : Ester hydrolysis under acidic conditions.
  • Solution : Employ orthogonal protecting groups (e.g., Boc for amine).

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group would produce the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The benzamide derivatives have been particularly noted for their effectiveness against various bacterial strains. For instance, studies involving related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1.27 µM to 2.65 µM against various microbial strains, indicating strong antimicrobial potential .
  • The presence of specific substituents on the aromatic rings enhances the antimicrobial efficacy, suggesting that structural modifications can optimize activity.

Anticancer Potential

The anticancer properties of benzamide derivatives have been extensively studied, with promising results. Compounds similar to 2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide have shown significant cytotoxic effects against various cancer cell lines.

Case Studies :

  • In vitro studies have demonstrated that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency against colorectal carcinoma cells (HCT116) with IC50 values reported as low as 4.12 µM .
  • The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, making these compounds valuable candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzamide derivatives. Modifications to the thiophene and dioxole components can significantly influence biological activity.

CompoundTarget ActivityMIC/IC50Reference
Compound AAntibacterial1.27 µM
Compound BAntifungal5.08 µM
Compound CAnticancer (HCT116)4.12 µM
Compound DAnticancer (HCT116)5.85 µM

Mechanism of Action

The mechanism of action of 2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell cycle and survival . The compound may bind to proteins or DNA, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares the benzo[d][1,3]dioxol-5-ylmethyl group with several derivatives documented in the evidence. Key comparisons include:

Core Heterocycle and Substituent Analysis

Compound Name Core Structure Substituents Key Functional Groups Synthetic Yield Notable Properties
Target Compound Thiophene Benzamido, Benzodioxolymethyl, Methyl Carboxamide, Benzamido Not provided Not available
9-(Benzo[d][1,3]dioxol-5-ylmethyl)acridine Acridine Benzodioxolymethyl Acridine core Not provided NMR data in CDCl3/CD3OD
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide (35) Thiazol Benzodioxole, Cyclopropanecarboxamide Cyclopropane, Carboxamide 23% Pale brown solid
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylpyrrolidine (22) Pyrrolidine Benzodioxolymethyl, Dimethyl Spirocyclic structure 44% Yellow oil

Key Observations:

  • Heterocyclic Core Differences : The thiophene core in the target compound is smaller and more electron-rich compared to acridine (a tricyclic aromatic system) or thiazole (a sulfur-nitrogen heterocycle). This may influence π-π stacking interactions or metabolic stability .
  • Functional Groups : The target’s dual carboxamide and benzamido groups contrast with the cyclopropanecarboxamide in compound 35 or the spirocyclic pyrrolidine in compound 22. These groups affect solubility and hydrogen-bonding capacity, which are critical for bioavailability .

Physicochemical Properties

  • Lipophilicity : The benzo[d][1,3]dioxole group is inherently lipophilic, but the target’s carboxamide group may counterbalance this, enhancing aqueous solubility relative to acridine or pyrrolidine derivatives .
  • Solid-State Behavior : Unlike compound 35 (a pale brown solid) or compound 22 (an oil), the target’s crystalline form (if determined via SHELX-based crystallography) could offer advantages in formulation .

Research Implications and Gaps

  • Optimization Opportunities : Modifying the benzodioxolymethyl group’s position or introducing electron-withdrawing groups could enhance metabolic stability or target affinity.

Biological Activity

2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and the introduction of the benzo[d][1,3]dioxole moiety. The synthetic routes can vary, but they generally include:

  • Formation of Thiophene Ring : Utilizing appropriate precursors to construct the thiophene framework.
  • Introduction of Benzamido Group : This step often involves acylation reactions to attach the benzamido moiety.
  • Final Coupling : The final product is obtained through coupling reactions that link the dioxole and thiophene components.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds featuring the benzo[d][1,3]dioxole structure. For instance, derivatives with similar frameworks have shown significant antiproliferative effects against various cancer cell lines:

  • IC50 Values :
    • HepG2 (liver cancer): 2.38 µM
    • HCT116 (colon cancer): 1.54 µM
    • MCF7 (breast cancer): 4.52 µM
    • Doxorubicin (standard drug) IC50 values for comparison: 7.46 µM (HepG2), 8.29 µM (HCT116), and 4.56 µM (MCF7) .

These results indicate that compounds with similar structures may exhibit potent anticancer activity while showing low cytotoxicity towards normal cells (IC50 > 150 µM) .

The mechanisms underlying the anticancer activity include:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overexpressed in various cancers .
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrate that these compounds can trigger apoptosis in cancer cells by modulating proteins involved in mitochondrial pathways such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis reveals that these compounds can induce cell cycle arrest at different phases, contributing to their antiproliferative effects .

Case Studies

A notable case study involved synthesizing a series of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. These derivatives were tested for their anticancer properties against several cell lines and exhibited promising results in inhibiting cell proliferation while maintaining low toxicity levels against normal human cells .

Data Summary

Compound NameIC50 HepG2IC50 HCT116IC50 MCF7Standard Drug IC50 (Doxorubicin)
2-Benzamido...2.38 µM1.54 µM4.52 µMHepG2: 7.46 µM
HCT116: 8.29 µM
MCF7: 4.56 µM

Q & A

Q. Optimization Tips :

  • Monitor intermediates via TLC or HPLC to minimize by-products .
  • Adjust solvent polarity (e.g., DMF for solubility, dichloromethane for stepwise reactions) to enhance reaction efficiency .

Basic: Which spectroscopic methods are most reliable for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the thiophene ring and benzo[d][1,3]dioxole group. Aromatic protons typically appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~450–470 Da) and fragmentation patterns .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced: How can contradictory reports on anticancer activity be resolved?

Answer: Contradictions often arise from:

  • Experimental Variables : Cell line specificity (e.g., HeLa vs. MCF-7), concentration ranges (IC₅₀ variations from 5–50 µM), and assay protocols (MTT vs. apoptosis markers) .
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter bioactivity. Compare data with strict structural homogeneity .

Q. Resolution Strategies :

  • Conduct dose-response studies across multiple cell lines.
  • Validate mechanisms (e.g., kinase inhibition vs. DNA intercalation) using siRNA knockdown or competitive binding assays .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:

  • Molecular Docking : Predict binding affinity to targets like EGFR or COX-2 using software (AutoDock Vina). The benzo[d][1,3]dioxole group may interact with hydrophobic pockets .
  • Enzymatic Assays : Measure inhibition of kinases (e.g., PI3K) via fluorescence polarization. IC₅₀ values correlate with substituent electron-withdrawing effects .
  • Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomes, assessing stability for in vivo applications .

Basic: What are common impurities during synthesis, and how are they mitigated?

Answer:

  • By-Products : Unreacted intermediates (e.g., mono-acylated thiophenes) or oxidized benzo[d][1,3]dioxole derivatives.
  • Mitigation :
    • Use scavenger resins (e.g., polymer-bound tosyl chloride) to trap excess reagents .
    • Optimize reaction stoichiometry (1:1.2 molar ratio for acylation) .

Advanced: How can structure-activity relationship (SAR) studies enhance potency?

Answer:

  • Modifiable Sites :
    • Thiophene C-4 Methyl : Replace with bulkier groups (e.g., ethyl) to enhance lipophilicity and membrane penetration .
    • Benzamido Substituent : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen hydrogen bonding with targets .
  • SAR Workflow :
    • Synthesize analogues with systematic substitutions.
    • Test cytotoxicity and logP values to correlate structural changes with activity .

Basic: What role does the thiophene ring play in biological activity?

Answer:

  • Aromaticity and Planarity : Facilitates π-π stacking with DNA or enzyme active sites .
  • Sulfur Atom : Enhances electron delocalization, improving binding to metalloenzymes (e.g., HDACs) .
  • Substituent Positioning : Methyl at C-4 prevents steric hindrance, while C-5 benzodioxole enhances solubility .

Advanced: What strategies address poor aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to active forms .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
  • Co-Solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .

Basic: Which analytical methods assess purity and stability?

Answer:

  • HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient, 220 nm detection) .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C .
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) to identify photo-labile moieties .

Advanced: How do contradictory spectral data arise, and how are they resolved?

Answer:

  • Solvent Effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃. Cross-validate spectra in multiple solvents .
  • Tautomerism : Amide protons may exhibit dynamic exchange, broadening NMR peaks. Use D₂O exchange or low-temperature NMR .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism sites (e.g., benzylic hydroxylation) .
  • Density Functional Theory (DFT) : Calculates activation energies for hydrolysis or oxidation reactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

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